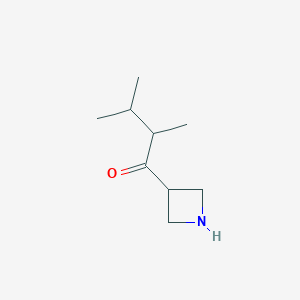
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Méthodes De Préparation
The synthesis of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines but has inherent challenges. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Industrial production methods often employ green and cost-effective synthetic routes to ensure scalability and environmental sustainability .
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules and heterocyclic compounds.
Biology: Azetidine derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, azetidine derivatives can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . These interactions can lead to various biological effects, such as reduced inflammation or altered neurotransmission.
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-2,3-dimethylbutan-1-one can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Known for its biological activity and use as a building block in peptide synthesis.
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA) and in the preparation of pharmaceutically active agents.
3-(Prop-1-en-2-yl)azetidin-2-one: Studied for its antiproliferative and tubulin-destabilizing effects in cancer cells.
The uniqueness of this compound lies in its specific structure and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-2,3-dimethylbutan-1-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)7(3)9(11)8-4-10-5-8/h6-8,10H,4-5H2,1-3H3 |
Clé InChI |
AKYGYAZPMMPAEA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)C(=O)C1CNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)
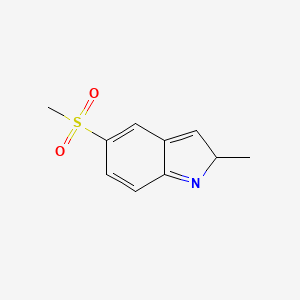
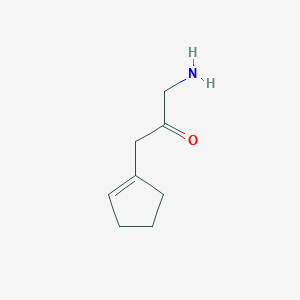
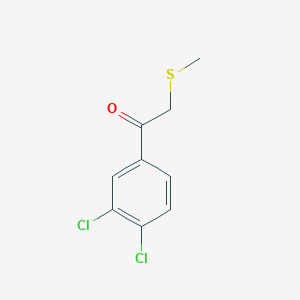
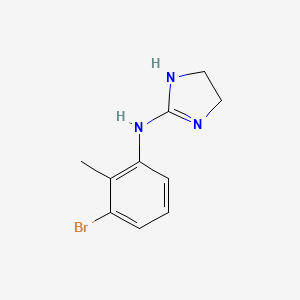
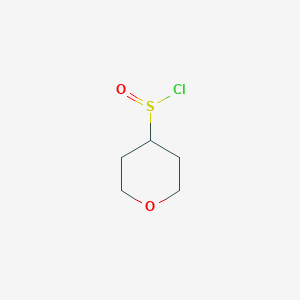
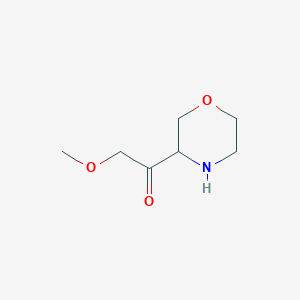
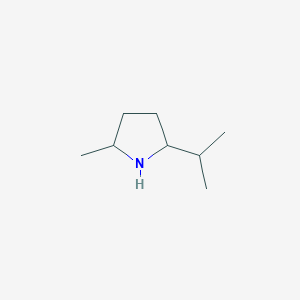
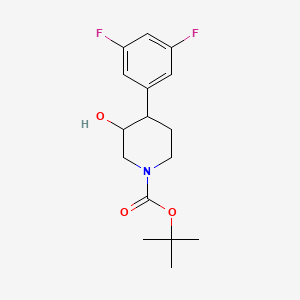
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
